Cas no 24580-57-2 (Cyclohexanol, 3-methyl-1-(2-propenyl)-)
Cyclohexanol, 3-methyl-1-(2-propenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanol, 3-methyl-1-(2-propenyl)-
- 3-methyl-1-prop-2-enylcyclohexan-1-ol
- 24580-57-2
- 3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol
- 1-Allyl-3-methylcyclohexan-1-ol
- CS-0353426
- DTXSID70540766
- EN300-393696
- AKOS018291059
-
- Inchi: 1S/C10H18O/c1-3-6-10(11)7-4-5-9(2)8-10/h3,9,11H,1,4-8H2,2H3
- InChI Key: RPQHJIYZGBOGPV-UHFFFAOYSA-N
- SMILES: OC1(CC=C)CCCC(C)C1
Computed Properties
- Exact Mass: 154.13584
- Monoisotopic Mass: 154.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
Cyclohexanol, 3-methyl-1-(2-propenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-393696-0.05g |
3-methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol |
24580-57-2 | 0.05g |
$683.0 | 2023-03-02 | ||
| Enamine | EN300-393696-0.1g |
3-methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol |
24580-57-2 | 0.1g |
$715.0 | 2023-03-02 | ||
| Enamine | EN300-393696-0.25g |
3-methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol |
24580-57-2 | 0.25g |
$748.0 | 2023-03-02 | ||
| Enamine | EN300-393696-0.5g |
3-methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol |
24580-57-2 | 0.5g |
$781.0 | 2023-03-02 | ||
| Enamine | EN300-393696-1.0g |
3-methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol |
24580-57-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-393696-2.5g |
3-methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol |
24580-57-2 | 2.5g |
$1594.0 | 2023-03-02 | ||
| Enamine | EN300-393696-5.0g |
3-methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol |
24580-57-2 | 5.0g |
$2360.0 | 2023-03-02 | ||
| Enamine | EN300-393696-10.0g |
3-methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol |
24580-57-2 | 10.0g |
$3500.0 | 2023-03-02 |
Cyclohexanol, 3-methyl-1-(2-propenyl)- Related Literature
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Cyclohexanol, 3-methyl-1-(2-propenyl)-
Research Brief on Cyclohexanol, 3-methyl-1-(2-propenyl)- (CAS: 24580-57-2) in Chemical and Biomedical Applications
Cyclohexanol, 3-methyl-1-(2-propenyl)- (CAS: 24580-57-2) is a terpenoid derivative with significant potential in chemical and biomedical research. Recent studies have focused on its synthesis, structural characterization, and potential applications in drug development and fragrance industries. This brief consolidates the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging applications.
Structural analysis reveals that 3-methyl-1-(2-propenyl)-cyclohexanol features a cyclohexane ring substituted with both methyl and propenyl groups, contributing to its unique stereochemistry and reactivity. Computational studies using density functional theory (DFT) have provided insights into its conformational stability and electronic properties, which are critical for understanding its interactions in biological systems. Recent synthetic approaches have optimized yield and purity, with green chemistry principles being increasingly applied to reduce environmental impact.
In pharmacological research, preliminary in vitro studies indicate moderate antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 32-64 μg/mL. Molecular docking simulations suggest potential binding to bacterial cell wall synthesis enzymes, though further validation is required. Additionally, its role as a fragrance intermediate has been explored, with patents filed for novel derivatives in perfumery applications. The compound's low toxicity profile (LD50 > 2000 mg/kg in rodent models) supports its potential for further development.
Ongoing clinical investigations are examining its metabolites' pharmacokinetics, particularly the hydroxylated derivatives that show improved water solubility. Recent chromatography-mass spectrometry (GC-MS) methods have achieved detection limits of 0.1 ppm for quality control in industrial production. Challenges remain in scaling up synthesis while maintaining stereochemical purity, with continuous flow chemistry emerging as a promising solution.
Future research directions include structure-activity relationship (SAR) studies to enhance bioactivity and exploration of its potential as a chiral building block for asymmetric synthesis. The compound's versatility positions it as valuable scaffold in medicinal chemistry, warranting continued investigation across multiple disciplines within chemical biology and pharmaceutical sciences.
24580-57-2 (Cyclohexanol, 3-methyl-1-(2-propenyl)-) Related Products
- 1186-31-8(4-Methylhept-1-en-4-ol)
- 62108-07-0(4-n-Propyl-1-hepten-4-ol)
- 1123-34-8(1-(prop-2-en-1-yl)cyclohexan-1-ol)
- 16744-89-1(2-methylhex-5-en-2-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)